1-[(3-Pentylinden-1-ylidene)methyl]naphthalene
CAS No.:
Cat. No.: VC18583551
Molecular Formula: C25H24
Molecular Weight: 324.5 g/mol
* For research use only. Not for human or veterinary use.
![1-[(3-Pentylinden-1-ylidene)methyl]naphthalene -](/images/structure/VC18583551.png)
Specification
Molecular Formula | C25H24 |
---|---|
Molecular Weight | 324.5 g/mol |
IUPAC Name | 1-[(3-pentylinden-1-ylidene)methyl]naphthalene |
Standard InChI | InChI=1S/C25H24/c1-2-3-4-11-21-18-22(25-16-8-7-15-24(21)25)17-20-13-9-12-19-10-5-6-14-23(19)20/h5-10,12-18H,2-4,11H2,1H3 |
Standard InChI Key | FPESBQVTVSBBSE-UHFFFAOYSA-N |
Canonical SMILES | CCCCCC1=CC(=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C41 |
Introduction
Chemical Structure and Nomenclature
Molecular Configuration
JWH-176’s structure consists of a naphthalene moiety linked to a 3-pentylindenylidene group via a methylene bridge. The indene system features a conjugated diene structure, while the pentyl chain at the 3-position enhances lipophilicity, facilitating membrane permeability . The double-bond geometry is specified as E (trans) in its IUPAC name: (E)-1-((3-pentyl-1H-inden-1-ylidene)methyl)naphthalene .
Key Structural Features:
-
Naphthalene Core: A bicyclic aromatic system providing rigidity and planar geometry.
-
Indenylidene Group: A fused cyclopentadiene ring system contributing to electronic delocalization.
-
Pentyl Substituent: A five-carbon alkyl chain influencing solubility and receptor binding .
The canonical SMILES representation is CCCCCC1=CC(=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C41
, and the InChIKey is FPESBQVTVSBBSE-OQKWZONESA-N
.
Synthesis and Preparation
Synthetic Routes
JWH-176 is synthesized via a Friedel-Crafts alkylation or condensation reaction between 3-pentylindene and naphthalene derivatives. A typical protocol involves:
-
Catalytic Conditions: Lewis acids (e.g., AlCl3) or Brønsted acids (e.g., H2SO4) facilitate electrophilic aromatic substitution.
-
Temperature Control: Reactions proceed at 80–120°C to optimize yield and minimize side products.
-
Purification: Column chromatography or recrystallization isolates the product .
Reaction Scheme:
This method yields ~60–70% purity, with final purification achieving ≥98% .
Physicochemical Properties
Physical Constants
Property | Value | Source |
---|---|---|
Molecular Weight | 324.46 g/mol | |
Density | 1.085–1.1 g/cm³ | |
Boiling Point | 487.8±15.0°C | |
Flash Point | 246.6±14.5°C | |
LogP (Partition Coefficient) | 9.02 |
Solubility Profile
-
Polar Solvents: Soluble in DMF, DMSO, and ethanol (20 mg/mL) .
-
Nonpolar Solvents: Limited solubility in hexane or chloroform.
Biological Activity and Pharmacological Effects
Cannabinoid Receptor Interactions
JWH-176 exhibits high affinity for the CB1 receptor (Ki = 26 nM), comparable to THC but with distinct efficacy profiles .
Mechanism of Action:
-
CB1 Agonism: Binds to G-protein-coupled CB1 receptors in the central nervous system, inhibiting adenylate cyclase and modulating ion channels .
-
Downstream Effects:
Comparative Pharmacology
Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity |
---|---|---|---|
JWH-176 | 26 | 420 | CB1 > CB2 |
THC | 41 | 36 | Non-selective |
JWH-018 (Analog) | 9 | 2.6 | CB1 > CB2 |
Data from highlight JWH-176’s moderate CB1 selectivity, positioning it as a tool for receptor subtype studies.
Research Applications
Medicinal Chemistry
-
Drug Development: Scaffold for designing CB1-selective agonists with reduced psychoactivity .
-
Neuroprotection: Patent ES2638057B1 proposes cannabinoid agonists, including JWH-176 analogs, for dementia treatment by mitigating neuroinflammation .
Forensic Science
-
Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies JWH-176 in biological samples, aiding in legal cases .
Supplier | Purity | Quantity | Price (USD) |
---|---|---|---|
Cayman Chemical | ≥98% | 1 mg | 81 |
TRC | N/A | 10 mg | 440 |
AK Scientific | N/A | 5 mg | 495 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume